(R)-2-Amino-5-methylhexane-1,5-diol is a chiral compound that belongs to the class of amino alcohols. It is characterized by its unique structure, which includes an amino group and two hydroxyl groups, contributing to its potential biological activity and utility in various chemical syntheses. This compound is significant in pharmaceutical chemistry, particularly as an intermediate in the synthesis of biologically active molecules.
(R)-2-Amino-5-methylhexane-1,5-diol can be derived from various synthetic pathways involving chiral pool strategies or asymmetric synthesis techniques. Its synthesis is often linked to the production of prostaglandin intermediates and other medicinal compounds.
This compound is classified as an amino alcohol, specifically a secondary amine due to the presence of the amino group attached to a carbon chain that also contains hydroxyl functionalities. Its stereochemistry is crucial for its biological activity, making it a subject of interest in asymmetric synthesis.
The synthesis of (R)-2-amino-5-methylhexane-1,5-diol can be approached through several methods, including:
The synthesis typically involves:
(R)-2-Amino-5-methylhexane-1,5-diol can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for (R)-2-amino-5-methylhexane-1,5-diol primarily involves its role as an intermediate in synthesizing bioactive compounds. Its structure allows it to interact with biological targets effectively due to its polar nature and ability to form hydrogen bonds.
Research indicates that compounds derived from (R)-2-amino-5-methylhexane-1,5-diol exhibit various pharmacological activities, potentially influencing enzymatic pathways or acting as signaling molecules.
(R)-2-Amino-5-methylhexane-1,5-diol finds applications primarily in:
Branched-chain amino acids (leucine, isoleucine, valine) serve as metabolic precursors for chiral diol synthesis. Engineered microbial platforms (e.g., Escherichia coli) leverage BCAA catabolic pathways to generate non-natural diols through rational pathway rewiring.
Acetohydroxyacid synthase (AHAS, EC 2.2.1.6) catalyzes carbon-chain elongation via pyruvate condensation with branched-chain aldehydes derived from BCAA metabolism. The Saccharomyces cerevisiae AHAS variant Ilv2c demonstrates exceptional promiscuity, accepting isobutyraldehyde (valine-derived) and 2-methylbutyraldehyde (isoleucine-derived) to form α-hydroxyketone intermediates. This carboligation extends carbon chains by +2 carbons per cycle while establishing the C2 and C3 stereocenters characteristic of β,γ-diol scaffolds [1] [6]. Structural studies reveal AHAS utilizes thiamine diphosphate (ThDP) to stabilize reactive enamine intermediates during C-C bond formation, with FAD playing a structural role in substrate orientation rather than redox activity [6] [10]. Recursive cycling enables iterative chain extension for diols like 5-methylhexane-2,3-diol, a structural analog preceding the target amino diol.
Maximizing target diol yield requires eliminating metabolic bottlenecks:
Table 1: Comparative Performance of Diol Biosynthetic Platforms
| Platform | Max Titer | Yield | Key Features |
|---|---|---|---|
| BCAA Pathway (AHAS) | 15.3 g/L | 72% | Recursive carbon chain extension |
| PKS-ThioReductase | 8.2 g/L* | 63%* | Programmable chain length & branching |
| Theoretical values for C7 diol based on reported PKS yields |
Modular PKS systems offer precise control over carbon skeleton assembly, enabling synthesis of structurally complex diols and amino alcohols.
Terminal thioester reductases (TRs) replace traditional thioesterases in engineered PKS systems, catalyzing NADPH-dependent reductive release of polyketide chains as reactive aldehydes instead of carboxylic acids. Biochemical characterization of Streptomyces albus TRs (e.g., CpkC TR) confirmed:
Acyltransferase (AT) domains in extension modules dictate PKS branch points:
Precise stereochemistry at C2 (alcohol) and C5 (amino) centers necessitates specialized enzyme engineering.
Aldo-keto reductases catalyze NADPH-dependent reduction of α-hydroxyketones to syn or anti diols with stereochemical fidelity. In BCAA-derived diol biosynthesis, E. coli AKRs exhibit:
ω-Transaminases (ω-TA) introduce chiral amines via ketoacid transamination. Key engineering targets for 5-methylhexane-1,5-diol synthesis:
Table 2: Enzyme Engineering Targets for Stereochemical Control
| Enzyme Class | Target Property | Engineering Strategy | Achieved Outcome |
|---|---|---|---|
| Aldo-Keto Reductase | anti-Diol selectivity | Saturation mutagenesis at substrate tunnel | >99% ee anti-diols |
| ω-Transaminase | β-Branched ketone acceptance | W58F/L259V double mutant | 270-fold activity increase |
| Terminal ThioReductase | NADPH efficiency | R1824A/R1834A double mutant | 5x Km reduction for NADPH |
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: